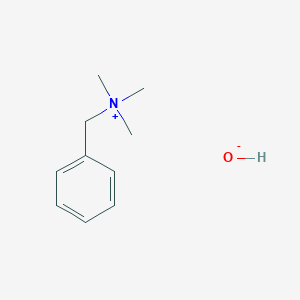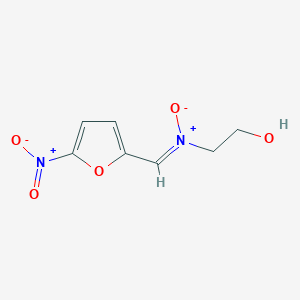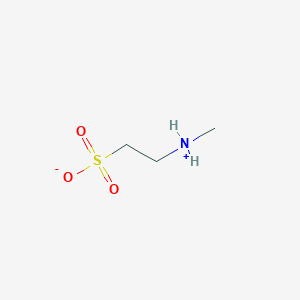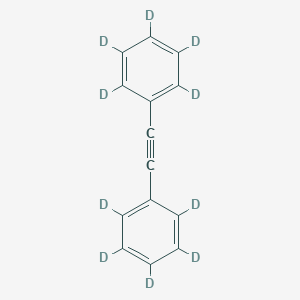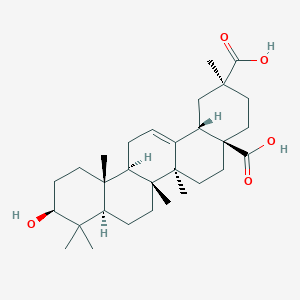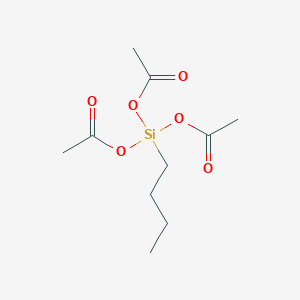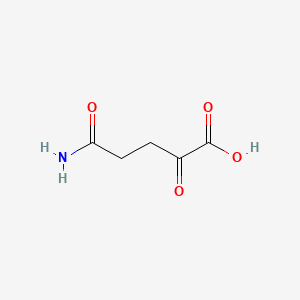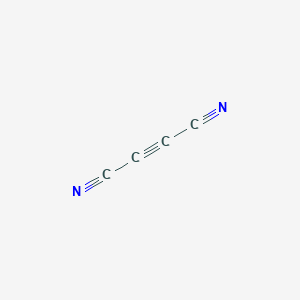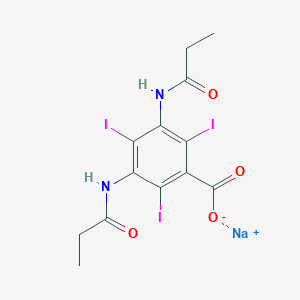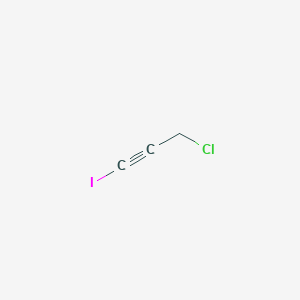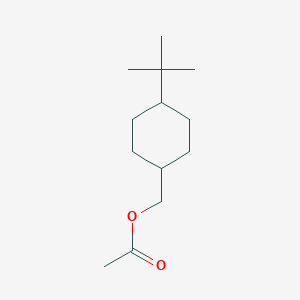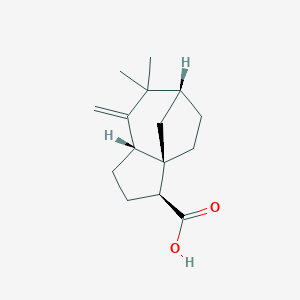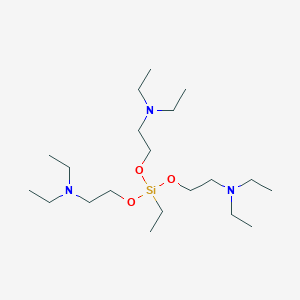
Ethyltris(2-diethylaminoethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(2-diethylaminoethoxy)silane, also known as TDEAS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TDEAS is a silane coupling agent that is commonly used in the synthesis of inorganic-organic hybrid materials, and it has been shown to have a wide range of potential uses in various fields of science and technology.
Mécanisme D'action
The mechanism of action of Ethyltris(2-diethylaminoethoxy)silane is not fully understood, but it is believed to involve the formation of covalent bonds between the silane molecule and the surface of the material being modified. This results in improved adhesion and compatibility between the two materials, which can lead to improved performance and functionality.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Ethyltris(2-diethylaminoethoxy)silane, as it is primarily used in the synthesis of materials rather than in biological systems. However, some studies have suggested that Ethyltris(2-diethylaminoethoxy)silane may have potential applications in drug delivery and other biomedical applications due to its ability to modify the surface of materials and improve their compatibility with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyltris(2-diethylaminoethoxy)silane in lab experiments is its versatility and ease of use. Ethyltris(2-diethylaminoethoxy)silane can be easily synthesized and purified, and it can be used to modify a wide range of materials. However, there are also some limitations to using Ethyltris(2-diethylaminoethoxy)silane, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Orientations Futures
There are many potential future directions for research involving Ethyltris(2-diethylaminoethoxy)silane. One area of interest is in the development of new inorganic-organic hybrid materials with improved properties and functionality. Another area of interest is in the use of Ethyltris(2-diethylaminoethoxy)silane as a surface modifier for biomedical applications, such as drug delivery and tissue engineering. Additionally, there is potential for Ethyltris(2-diethylaminoethoxy)silane to be used in the development of new catalysts and sensors with improved performance and sensitivity.
Méthodes De Synthèse
The synthesis of Ethyltris(2-diethylaminoethoxy)silane is a complex process that involves several steps. The most common method for synthesizing Ethyltris(2-diethylaminoethoxy)silane is through a reaction between triethoxysilane and diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures and pressures. The resulting product is a clear liquid that can be purified through distillation or other methods.
Applications De Recherche Scientifique
Ethyltris(2-diethylaminoethoxy)silane has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the development of inorganic-organic hybrid materials, which have a wide range of potential uses in areas such as catalysis, sensors, and biomedical applications. Ethyltris(2-diethylaminoethoxy)silane has also been studied for its potential use as a surface modifier for various materials, including metals, polymers, and ceramics.
Propriétés
Numéro CAS |
17146-75-7 |
|---|---|
Nom du produit |
Ethyltris(2-diethylaminoethoxy)silane |
Formule moléculaire |
C20H47N3O3Si |
Poids moléculaire |
405.7 g/mol |
Nom IUPAC |
2-[bis[2-(diethylamino)ethoxy]-ethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C20H47N3O3Si/c1-8-21(9-2)15-18-24-27(14-7,25-19-16-22(10-3)11-4)26-20-17-23(12-5)13-6/h8-20H2,1-7H3 |
Clé InChI |
VAUYQCSHTINUDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
SMILES canonique |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
Autres numéros CAS |
17146-75-7 |
Synonymes |
Tris[2-(diethylamino)ethoxy]ethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




